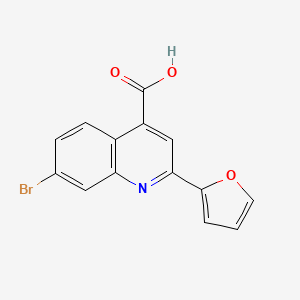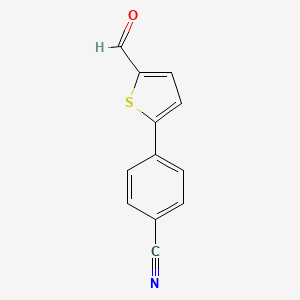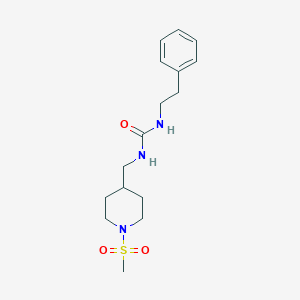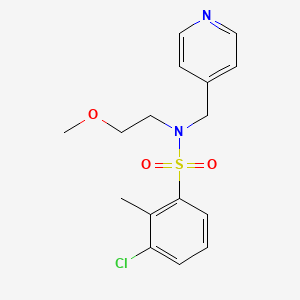
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea, also known as ML327, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.
科学的研究の応用
Heterocyclic Chemistry and Isoquinoline Alkaloids
Isoquinoline derivatives, including those similar to the query compound, play a crucial role in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry for their bioactive properties. The synthesis of isoquinoline and its derivatives often involves complex reactions with various reagents, offering insights into the construction of pharmacologically relevant structures. For example, the work by Barnard and Elvidge (1983) on heterocyclic imines and amines demonstrates the versatility of isoquinoline derivatives in synthesizing complex heterocyclic structures, which could be foundational for developing new therapeutics (Barnard & Elvidge, 1983).
Synthetic Methodologies for Isoquinoline Alkaloids
Research on the synthetic methodologies for constructing the isoquinoline skeleton sheds light on the broader applicability of compounds with similar structures to the one . Mujde et al. (2011) introduced a novel approach for preparing 3,4-dihydroisoquinolin-1(2H)-one derivatives, highlighting the synthetic versatility of isoquinoline frameworks in accessing various biologically active molecules (Mujde, Özcan, & Balcı, 2011).
Enzymatic Synthesis and Derivatization
The enzymatic synthesis and derivatization of isoquinoline derivatives also represent a significant area of interest, indicating the potential for biocatalytic approaches in modifying compounds with complex structures for enhanced activity or selectivity. Wu et al. (2020) reported on the asymmetric synthesis of a key dextromethorphan intermediate, demonstrating the power of biocatalysis in achieving high enantioselectivity and yield for compounds within this chemical space (Wu et al., 2020).
Application in Drug Discovery
The application of urea and isoquinoline derivatives in drug discovery, particularly as enzyme inhibitors or receptor antagonists, underscores the importance of these compounds in therapeutic development. The synthesis and biological evaluation of isoquinoline urea analogues as antagonists for the human adenosine A(3) receptor by van Muijlwijk-Koezen et al. (2000) exemplify how modifications to the isoquinoline backbone can influence receptor binding and activity, offering pathways for the design of new drugs (van Muijlwijk-Koezen et al., 2000).
特性
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-27-21-10-8-18(9-11-21)16-24-22(26)23-13-4-5-14-25-15-12-19-6-2-3-7-20(19)17-25/h2-3,6-11H,12-17H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPFVQUPMSJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Naphthalen-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2681703.png)
![(2Z)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2681704.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol](/img/structure/B2681706.png)

![N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681711.png)

![5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2681713.png)


![[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2681718.png)

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)
